N-Benzyl-N-boc-4-amino-2-butanone
Overview
Description
N-Benzyl-N-boc-4-amino-2-butanone is a chemical compound that belongs to the class of amino ketones. It is characterized by the presence of a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and an amino group attached to a butanone backbone. This compound is widely used in various fields of research, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-boc-4-amino-2-butanone typically involves the protection of the amino group using the Boc group. One common method involves the reaction of 4-amino-2-butanone with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the Boc-protected amino ketone .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-boc-4-amino-2-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can react with the Boc-protected amino group under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted amino ketones.
Scientific Research Applications
N-Benzyl-N-boc-4-amino-2-butanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Benzyl-N-boc-4-amino-2-butanone involves the reactivity of the Boc-protected amino group. The Boc group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various chemical reactions. The compound’s molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-boc-4-aminomethyl aniline: Similar structure with an aniline backbone.
N-Boc-ethanolamine: Contains a Boc-protected amino group attached to an ethanol backbone.
4-(N-Boc-amino)phenylboronic acid: Features a Boc-protected amino group attached to a phenylboronic acid.
Uniqueness
N-Benzyl-N-boc-4-amino-2-butanone is unique due to its specific combination of functional groups, which allows for versatile reactivity and applications in various fields. The presence of both the benzyl and Boc groups provides stability and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl N-benzyl-N-(3-oxobutyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-13(18)10-11-17(15(19)20-16(2,3)4)12-14-8-6-5-7-9-14/h5-9H,10-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEAYGQPKNZEGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN(CC1=CC=CC=C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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